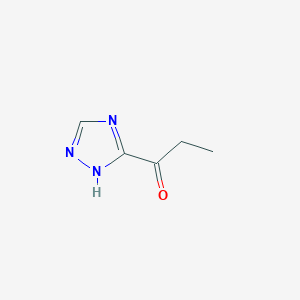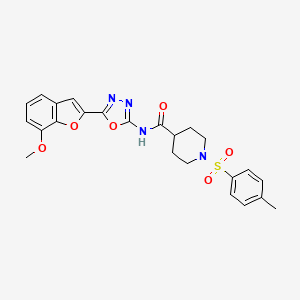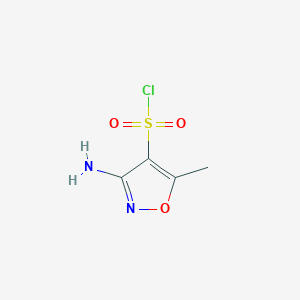![molecular formula C22H23N3O4 B2512035 N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-32-0](/img/structure/B2512035.png)
N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Electronic Properties
Quinoxalines, including derivatives similar to N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, have been studied for their unique structural and electronic properties. The synthesis and characterization of organic salts like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), an oxidative cyclized product of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine (PPMD), have been extensively explored. These compounds exhibit ionic nature, with bromide as a counterion, and demonstrate low kinetic stability and high reactivity, as revealed by DFT calculations (Faizi et al., 2018).
Antimicrobial and Anticancer Activity
Quinoxalines and their derivatives are known for their potential antimicrobial and anticancer activities. Studies on variously substituted quinoxalin-3-ones, with structures related to this compound, have shown moderate activity against bacterial strains, though their anticancer and anti-HIV activities were not significant (Sanna et al., 1998).
Corrosion Inhibition
Quinoxaline derivatives, similar in structure to the compound , have been investigated for their corrosion inhibition efficiencies. A theoretical study on compounds like ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q1), revealed a relationship between the molecular structure of quinoxalines and their inhibition efficiency, showing promise in corrosion prevention applications (Zarrouk et al., 2014).
Biological Imaging and Sensing
Quinoxaline derivatives have been utilized in biological imaging and sensing. A chemosensor based on quinoline and similar to this compound, demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution. This sensor could be used to detect and quantify Zn2+ in living cells and water samples, supported by theoretical calculations (Park et al., 2015).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-18-8-4-3-7-17(18)24-22(28)21(27)23-16-12-14-6-5-11-25-19(26)10-9-15(13-16)20(14)25/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRAPBKHJKWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
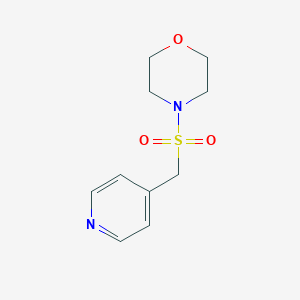
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
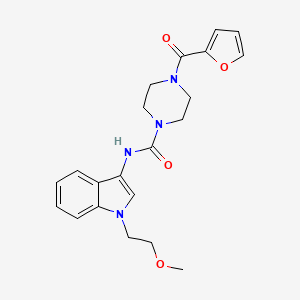
![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)
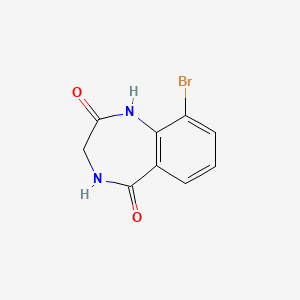
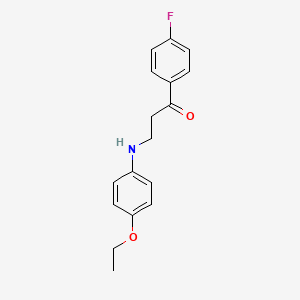
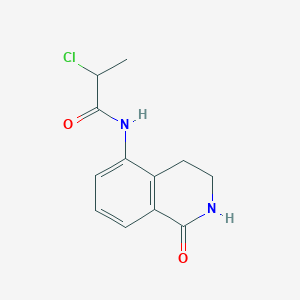
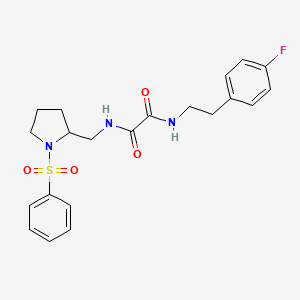
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)
